2,4-Dichloro-6-fluorobenzenesulfonyl chloride CAS number
2,4-Dichloro-6-fluorobenzenesulfonyl chloride CAS number
An In-depth Technical Guide to 2,4-Dichloro-6-fluorobenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-fluorobenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride of significant interest to researchers in medicinal chemistry and materials science. While this specific isomer is not widely cataloged, this document outlines its core characteristics, a robust and plausible synthetic pathway, and its potential applications by drawing parallels with closely related, well-documented analogues. The guide is structured to provide not just procedural steps but also the underlying chemical principles, ensuring that researchers can adapt and apply this knowledge effectively. We will delve into the compound's physicochemical properties, a detailed experimental protocol for its synthesis via electrophilic aromatic substitution, its versatile reactivity, and critical safety and handling protocols.
Compound Identification and Physicochemical Properties
2,4-Dichloro-6-fluorobenzenesulfonyl chloride is a specialized organic building block. Its structure, featuring a sulfonyl chloride group on a heavily halogenated benzene ring, makes it a potent electrophile and a valuable synthon for introducing the 2,4-dichloro-6-fluorophenylsulfonyl moiety into target molecules. The presence of fluorine and chlorine atoms can significantly modulate the biological activity and pharmacokinetic properties of derivative compounds, a key consideration in modern drug discovery.[1][2]
Table 1: Compound Identification
| Attribute | Value |
| IUPAC Name | 2,4-Dichloro-6-fluorobenzene-1-sulfonyl chloride |
| Synonyms | 2,4-Dichloro-6-fluorophenylsulfonyl chloride |
| Molecular Formula | C₆H₂Cl₃FO₂S |
| Molecular Weight | 263.50 g/mol [3] |
| CAS Number | Not broadly listed. Researchers should verify with suppliers. |
Table 2: Predicted & Analogous Physicochemical Properties
| Property | Value / Observation | Source / Rationale |
| Appearance | Colorless to light yellow solid or liquid | Based on analogues like 2,4-Dichlorobenzenesulfonyl chloride (solid)[4] and 2,4,6-Trifluorobenzenesulfonyl chloride (liquid)[5] |
| Melting Point | ~40-60 °C | Estimated based on related compounds like 2,4,6-Trichlorobenzenesulfonyl chloride (44-48 °C)[6] and 2,4-Dichlorobenzenesulfonyl chloride (55-58 °C)[4] |
| Boiling Point | > 200 °C (Predicted) | High due to molecular weight and polarity. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Diethyl Ether). Reacts with protic solvents (water, alcohols). | General reactivity of sulfonyl chlorides. |
| Stability | Moisture-sensitive. Reacts violently with water.[7] Store under an inert, dry atmosphere. | Characteristic of sulfonyl chlorides.[8] |
Synthesis Pathway and Experimental Protocol
The most direct and industrially scalable method for preparing arylsulfonyl chlorides is the electrophilic aromatic substitution reaction of an aromatic compound with chlorosulfonic acid.[9][10] For the target molecule, the logical precursor is 1,3-dichloro-5-fluorobenzene.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via the chlorosulfonation of 1,3-dichloro-5-fluorobenzene. Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile, ⁺SO₂Cl. The chlorine and fluorine atoms on the benzene ring are deactivating but act as ortho-, para-directors. In this specific precursor, the sterically accessible position between the two chlorine atoms (C6) is the most likely site for substitution, leading to the desired 2,4-dichloro-6-fluoro isomer.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and should be performed by trained personnel with appropriate safety precautions.[9]
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber), add chlorosulfonic acid (3.0 eq) under a nitrogen atmosphere.
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Cooling: Cool the flask to 0-5 °C using an ice-water bath. Proper cooling is critical to control the exothermic reaction.
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Addition of Starting Material: Slowly add 1,3-dichloro-5-fluorobenzene (1.0 eq) dropwise from the dropping funnel to the cooled chlorosulfonic acid over 1-2 hours. Vigorous stirring is essential, and the internal temperature must be maintained below 10 °C.
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Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Subsequently, remove the ice bath and let the reaction warm to room temperature, stirring for another 12-18 hours to ensure complete conversion.
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Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and hydrolyzes excess chlorosulfonic acid. The solid product, 2,4-Dichloro-6-fluorobenzenesulfonyl chloride, will precipitate out of the aqueous solution.
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Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. Dry the product under a high vacuum to remove residual water. Further purification can be achieved by recrystallization from a suitable non-protic solvent if necessary.
Applications in Drug Development and Chemical Synthesis
Sulfonyl chlorides are foundational reagents in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. The unique substitution pattern of 2,4-Dichloro-6-fluorobenzenesulfonyl chloride makes it a valuable tool for introducing a specific pharmacophore.
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Medicinal Chemistry: The incorporation of fluorine and chlorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[1][11] Sulfonamide derivatives, readily synthesized from this compound and various amines, are a prominent class of drugs with applications as antibiotics, diuretics, and anticancer agents.
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Covalent Inhibitors: Arylsulfonyl halides can act as covalent inhibitors by reacting with nucleophilic residues (like lysine or tyrosine) on protein targets.[12] The reactivity of the sulfonyl chloride can be finely tuned by the electronic effects of the ring substituents.
-
Chemical Probes: This reagent can be used to develop chemical probes for target identification and validation in chemical biology.
Caption: General reactivity of the title compound.
Safety, Handling, and Storage
2,4-Dichloro-6-fluorobenzenesulfonyl chloride is a hazardous chemical that requires strict safety protocols. It is corrosive and reacts violently with water, liberating toxic hydrogen chloride gas.[8]
Table 3: GHS Hazard Information (Based on Analogues)
| Pictogram(s) | Signal Word | Hazard Statements |
| GHS05 (Corrosion), GHS06 (Toxic) | Danger | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[3] H314: Causes severe skin burns and eye damage.[4][5][13] EUH014: Reacts violently with water.[7] EUH029: Contact with water liberates toxic gas.[7] |
Core Safety Requirements:
-
Handling: All manipulations must be conducted in a certified chemical fume hood.[14] Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a full-face shield.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7][13] The container should be resistant to corrosion.
-
Spills: Absorb spills with a dry, inert material (e.g., sand or vermiculite). Do not use water. The area should be evacuated, and cleanup should be performed by trained personnel wearing appropriate PPE.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[15]
-
Conclusion
2,4-Dichloro-6-fluorobenzenesulfonyl chloride stands as a highly promising, albeit specialized, reagent for advanced organic synthesis. Its utility is rooted in the dual-functionality of the reactive sulfonyl chloride group and the unique electronic and steric properties imparted by its polychlorinated and fluorinated aromatic ring. This guide provides a robust framework for its synthesis, safe handling, and strategic application, empowering researchers in drug discovery and materials science to leverage its potential in creating novel and impactful molecules.
References
-
ECHA CHEM. 2-fluorobenzene-1-sulfonyl chloride Identity. [Link]
- Unknown Source. (2024, December 14). Safety Data Sheet: 2,4-Difluorobenzenesulfonyl Chloride.
-
PubChem. 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273. [Link]
- Google Patents. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
- Google Patents.
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
PMC. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. [Link]
-
Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
-
Bentham Science. (2024, March 5). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]
-
ResearchGate. (2026, February 13). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 | Request PDF. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 2,4-二氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4,6-Trifluorobenzenesulfonyl chloride 97 220239-64-5 [sigmaaldrich.com]
- 6. 2,4,6-TRICHLOROBENZENESULFONYL CHLORIDE | 51527-73-2 [amp.chemicalbook.com]
- 7. fishersci.ch [fishersci.ch]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. ECHA CHEM [chem.echa.europa.eu]
